N-(4-fluoro-5-formyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
N-(4-fluoro-5-formyl-1,3-thiazol-2-yl)acetamide is a chemical compound with the molecular formula C₆H₅FN₂O₂S and a molecular weight of 188.18 g/mol . This compound features a thiazole ring, which is a five-membered heterocyclic structure containing three carbon atoms, one sulfur atom, and one nitrogen atom . The presence of a fluorine atom and a formyl group on the thiazole ring, along with an acetamide group, makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
The synthesis of N-(4-fluoro-5-formyl-1,3-thiazol-2-yl)acetamide involves a multi-step process. The initial step includes the reaction of 4-fluoro-5-nitrothiazole with ethyl formate to form 4-fluoro-5-formylthiazole. This intermediate is then reacted with acetamide to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
Chemical Reactions Analysis
N-(4-fluoro-5-formyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Condensation: The formyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
N-(4-fluoro-5-formyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing thiazole rings.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials, dyes, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-(4-fluoro-5-formyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in protein structure and function. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological activity.
Comparison with Similar Compounds
N-(4-fluoro-5-formyl-1,3-thiazol-2-yl)acetamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
The uniqueness of this compound lies in its specific substituents, such as the fluorine atom and formyl group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-(4-fluoro-5-formyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2S/c1-3(11)8-6-9-5(7)4(2-10)12-6/h2H,1H3,(H,8,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUZWICIRWGKLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=C(S1)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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